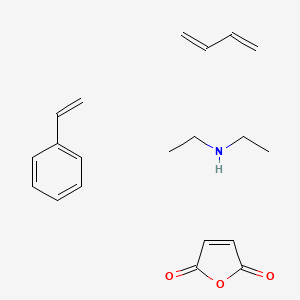
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene” is a complex organic molecule composed of four distinct chemical entities: buta-1,3-diene, N-ethylethanamine, furan-2,5-dione, and styrene. Each of these components contributes unique properties to the overall compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Buta-1,3-diene: This compound can be synthesized through the catalytic dehydrogenation of normal butenes.
N-ethylethanamine: This amine can be prepared by the alkylation of ethylamine with ethyl halides under basic conditions.
Furan-2,5-dione:
Styrene: This aromatic monomer is commonly produced by the dehydrogenation of ethylbenzene using iron oxide catalysts.
Industrial Production Methods
Buta-1,3-diene: Industrially, it is produced as a byproduct of ethylene production from steam cracking of hydrocarbons.
N-ethylethanamine: Produced via continuous flow alkylation processes.
Furan-2,5-dione: Manufactured through the catalytic oxidation of n-butane or benzene.
Styrene: Produced on a large scale by the catalytic dehydrogenation of ethylbenzene.
化学反応の分析
Types of Reactions
Oxidation: Buta-1,3-diene can undergo oxidation to form butadiene monoxide.
Reduction: Styrene can be hydrogenated to form ethylbenzene.
Substitution: N-ethylethanamine can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or ozone.
Reduction: Utilizes hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Requires alkyl halides and a strong base like sodium hydroxide.
Major Products
Oxidation of buta-1,3-diene: Butadiene monoxide.
Reduction of styrene: Ethylbenzene.
Substitution of N-ethylethanamine: Various alkylated amines.
科学的研究の応用
The compound has diverse applications across multiple scientific disciplines:
Chemistry: Used in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a building block in bioactive molecules.
Medicine: Explored for its role in drug delivery systems.
Industry: Utilized in the production of synthetic rubbers and resins
作用機序
The compound exerts its effects through various mechanisms:
Buta-1,3-diene: Acts as a diene in Diels-Alder reactions, forming cyclohexene derivatives.
N-ethylethanamine: Functions as a nucleophile in substitution reactions.
Furan-2,5-dione: Participates in cycloaddition reactions due to its electron-deficient nature.
Styrene: Undergoes polymerization to form polystyrene, a widely used plastic.
類似化合物との比較
Similar Compounds
1,3-Butadiene: Similar in structure but lacks the additional functional groups.
Ethylamine: Similar to N-ethylethanamine but with a simpler structure.
Maleic Anhydride: Similar to furan-2,5-dione but without the additional components.
Ethylbenzene: Similar to styrene but without the vinyl group.
Uniqueness
The combination of these four components in a single molecule imparts unique properties that are not observed in the individual compounds. This makes it a valuable compound for specialized applications in synthetic chemistry and materials science.
特性
CAS番号 |
103591-48-6 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
buta-1,3-diene;N-ethylethanamine;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H11N.C4H2O3.C4H6/c1-2-8-6-4-3-5-7-8;1-3-5-4-2;5-3-1-2-4(6)7-3;1-3-4-2/h2-7H,1H2;5H,3-4H2,1-2H3;1-2H;3-4H,1-2H2 |
InChIキー |
JDPCEIHSHMFOTK-UHFFFAOYSA-N |
正規SMILES |
CCNCC.C=CC=C.C=CC1=CC=CC=C1.C1=CC(=O)OC1=O |
関連するCAS |
103591-48-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



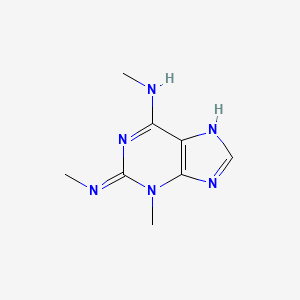
![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
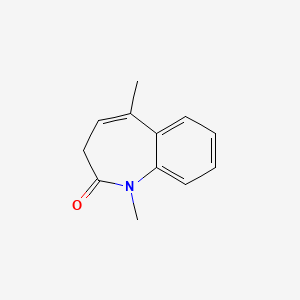

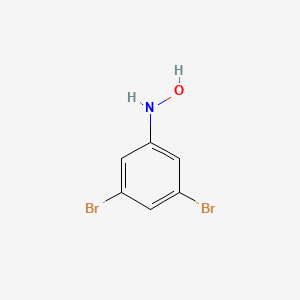
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
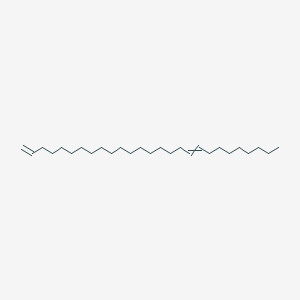
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
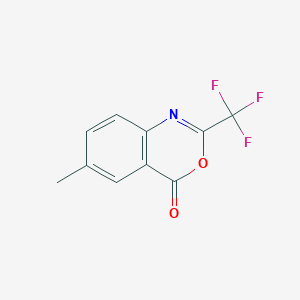
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
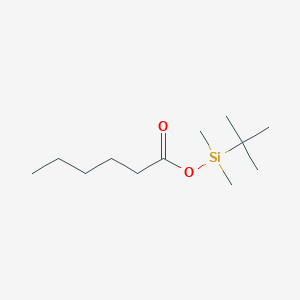
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
